2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one is a complex organic compound that features both azido and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one typically involves multiple steps:
Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion.
Sulfonylation: The sulfonyl group is often introduced through sulfonyl chloride intermediates, reacting with the aromatic ring under basic conditions.
Cyclization: The final step involves cyclization to form the thiazinone ring, which may require specific catalysts and controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the azido group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Comparison with Similar Compounds
Similar Compounds
2-Azidobenzene-1-sulfonyl chloride: Similar structure but lacks the thiazinone ring.
3,6-Dihydro-1lambda~4~,2-thiazin-1(2H)-one: Lacks the azido and sulfonyl groups.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
791814-83-0 |
---|---|
Molecular Formula |
C10H10N4O3S2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(2-azidophenyl)sulfonyl-3,6-dihydrothiazine 1-oxide |
InChI |
InChI=1S/C10H10N4O3S2/c11-13-12-9-5-1-2-6-10(9)19(16,17)14-7-3-4-8-18(14)15/h1-6H,7-8H2 |
InChI Key |
LEAPZOVMNNFJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCS(=O)N1S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.